4-Oxo-1,4-dihydro-quinoline-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide derivatives involves several chemical routes aimed at exploring their potential as inhibitors for various biological targets. For instance, a series of derivatives have been designed, synthesized, and biologically evaluated as β-secretase (BACE-1) inhibitors, showcasing the compound's relevance in medicinal chemistry. These studies involve docking studies to support the design and the evaluation of their biological activity in vitro, highlighting the compound's potential for further modifications (Liu et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide has been extensively studied, with particular focus on its polymorphic modifications and the implications of these structural variations on its physical properties and potential therapeutic applications. For instance, different polymorphic forms of a related compound have shown variations in crystal packing, suggesting the importance of molecular structure on the compound's functionality (Shishkina et al., 2018).
Scientific Research Applications
BACE-1 Inhibitors in Alzheimer's Research : A series of new 4-oxo-1,4-dihydro-quinoline-3-carboxamide derivatives were identified as β-secretase (BACE-1) inhibitors, which are relevant in the context of Alzheimer's disease. One potent analog demonstrated low cellular cytotoxicity and high predicted blood-brain barrier permeability, indicating its potential as a structure for further modification in Alzheimer's research (Liu et al., 2014).
Monoamine Oxidase Inhibitors : Inspired by the chemical structure similarity of chromone and 4-oxoquinoline, a small series of quinoline-based compounds was screened for their inhibitory effects on human monoamine oxidases. One compound emerged as a potent and selective MAO-B inhibitor, highlighting the influence of prototropic tautomerism on biological activity (Mesiti et al., 2021).
c-Met Kinase Inhibitors in Cancer Research : Novel 4-(2-fluorophenoxy)quinoline derivatives containing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were developed and evaluated for their antiproliferative activity against various cancer cell lines. These compounds showed moderate to excellent activity, with certain derivatives demonstrating favorable antitumor activity (Li et al., 2013).
CB2-Selective Cannabinoid Receptor Ligands : The development of 4-oxo-1,4-dihydroquinoline-3-carboxamides as CB2 receptor selective ligands was explored due to the receptor's role in various physiopathological processes. New selective CB2 receptor ligands were characterized, contributing to the understanding of structure-affinity and structure-functionality relationships (Stern et al., 2007).
Antitubercular Activity : Ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate and its hetarylamides showed promising antitubercular activities, providing insights for developing new hypertension remedies (Ukrainets et al., 2008).
Future Directions
The future directions for the study of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide derivatives could involve further modification of the most potent analogs to enhance their effectiveness . Additionally, these compounds could be further explored for their potential applications in treating diseases such as Alzheimer’s disease , cancer , and conditions that could benefit from the activation of CB2 cannabinoid receptors .
properties
IUPAC Name |
4-oxo-1H-quinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)7-5-12-8-4-2-1-3-6(8)9(7)13/h1-5H,(H2,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWACBLSANHSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,4-dihydro-quinoline-3-carboxamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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